![molecular formula C14H12N2O3S B1291242 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid CAS No. 1016690-79-1](/img/structure/B1291242.png)

2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

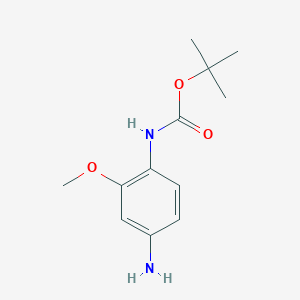

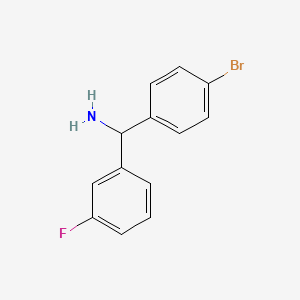

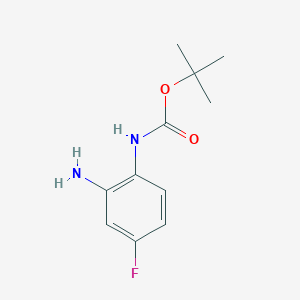

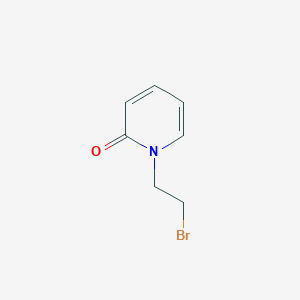

The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid as described in the first paper involves lithiation using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching and subsequent directed lithiation to introduce an iodo group. This is then coupled with tert-butyl carbamate under palladium-catalyzed conditions and followed by Boc deprotection to yield the final product . This process highlights the complexity and the multi-step nature of synthesizing nicotinic acid derivatives.

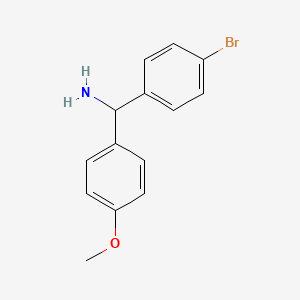

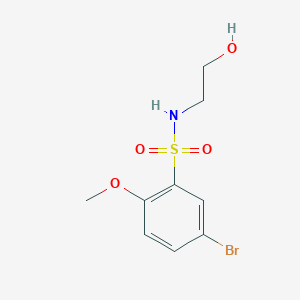

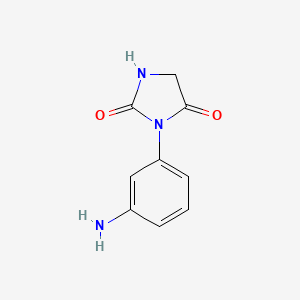

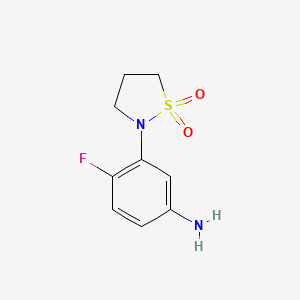

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring and the functional groups attached to it. In the case of 4-amino-2-(trifluoromethyl)nicotinic acid, the presence of the trifluoromethyl group and the amino group at specific positions on the pyridine ring is crucial for its chemical properties . The exact structure of 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid would similarly be defined by the substituents on the pyridine ring, which in this case includes a thioether and an aminocarbonyl group.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, but the synthesis of related compounds suggests that nicotinic acid derivatives can undergo various chemical reactions, including lithiation, carboxylation, halogenation, and coupling reactions . These reactions are often facilitated by catalysts such as palladium and are sensitive to the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the synthesis of gold nanoparticles using 4-amino nicotinic acid indicates that such compounds can act as reducing agents and can bind to metal surfaces, which suggests potential applications in colorimetric assays and nanoparticle functionalization . The physical properties such as solubility, melting point, and stability would depend on the specific functional groups present in the molecule.

Scientific Research Applications

Overview of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin, and its derivatives, including 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, have been extensively studied for their multifaceted roles in lipid metabolism and potential therapeutic applications. Despite the specific compound 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid not being directly mentioned in the available literature, insights can be drawn from studies on nicotinic acid and its broader applications in scientific research.

Therapeutic Applications in Lipid Disorders

Nicotinic acid has been recognized for its efficacy in modulating lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels. It is considered the most effective agent for elevating HDL-cholesterol and has shown promise in slowing atherosclerotic progression and even regressing atherosclerosis in patients on statin therapy without adversely affecting glycemic control in the majority of diabetes patients (McCormack & Keating, 2005). Furthermore, nicotinic acid's anti-inflammatory effects and its role in adiponectin secretion enhancement highlight its atheroprotective potential (Digby, Lee, & Choudhury, 2009).

Molecular Insights and Drug Development

The identification of G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has been a significant advancement, offering insights into the drug's mechanism of action and facilitating the development of novel molecules that mimic its beneficial effects without the associated side effects (Shen & Colletti, 2009).

Anticancer Potential

Nicotinic acid derivatives have been explored for their anticancer potential, with several synthetic approaches yielding compounds that exhibit a range of biological properties, indicating the importance of nicotinic acid and its derivatives in the development of anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Bioanalytical and Pharmacological Studies

Advances in bioanalytical methods, particularly LC-MS/MS, have been instrumental in quantifying niacin and its metabolites in clinical studies. These developments are critical for understanding the pharmacology of niacin, including its metabolic pathways and the relationship between its pharmacokinetics and pharmacodynamics (Mullangi & Srinivas, 2011).

Safety And Hazards

properties

IUPAC Name |

2-[(4-carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-12(17)10-5-3-9(4-6-10)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H2,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDLXWWGNJKFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)